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Compound of Interest

Compound Name: p-Methyl-cinnamoyl Azide

Cat. No.: B118871

An In-depth Technical Guide on the Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (E)-3-(4-methylphenyl)prop-2-enoyl azide is limited in
publicly available literature. This guide has been compiled by synthesizing information from
structurally related compounds, such as cinnamic acid derivatives and other acyl azides,
alongside established chemical principles. Properties and potential activities are therefore
presented as informed estimations.

Introduction

(E)-3-(4-methylphenyl)prop-2-enoyl azide is a derivative of cinnamic acid, a class of
compounds known for a wide array of biological activities.[1][2][3] The introduction of the acyl
azide functional group makes this molecule a versatile intermediate for chemical synthesis,
particularly for the generation of isocyanates via the Curtius rearrangement, which can then be
converted into amines, ureas, and carbamates.[4][5][6] This opens avenues for its use as a
building block in the synthesis of novel therapeutic agents. This document provides a
comprehensive overview of the inferred properties, synthesis, and potential biological
applications of (E)-3-(4-methylphenyl)prop-2-enoyl azide.

Chemical and Physical Properties
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The exact physical and chemical properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide have
not been extensively reported. However, based on the known properties of similar compounds
like cinnamoyl azide and general acyl azides, the following properties can be anticipated.[7]

Table 1: Estimated Physicochemical Properties of (E)-3-(4-methylphenyl)prop-2-enoyl azide

Property Estimated Value Notes
Molecular Formula C10H9N3zO
Molecular Weight 187.20 g/mol
Likely a colorless or pale )
Appearance ] Based on related acyl azides.
yellow solid
] ] Expected to be a low-melting Acyl azides can be unstable
Melting Point ) )
solid upon heating.

Soluble in common organic
Solubility solvents (e.g., acetone, Insoluble in water.
acetonitrile, THF)

Stabilit Potentially unstable, especially  Acyl azides are energetic
abili
Y to heat and shock.[4] compounds.[4]

Spectroscopic Properties

The spectroscopic characteristics of (E)-3-(4-methylphenyl)prop-2-enoyl azide can be predicted
based on data from analogous cinnamoy! azides.[7]

Table 2: Predicted Spectroscopic Data for (E)-3-(4-methylphenyl)prop-2-enoyl azide
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Spectroscopy

Predicted Key Signals

Infrared (IR)

~2100-2150 cm~1 (strong, sharp azide
asymmetric stretch)[8]; ~1680-1700 cm™1
(strong carbonyl C=0 stretch)

Signals corresponding to the vinyl protons, the

1H NMR aromatic protons of the 4-methylphenyl group,
and the methyl protons.
15C NMR Signals for the carbonyl carbon, vinyl carbons,
aromatic carbons, and the methyl carbon.
] Absorption bands in the UV region,
UV-Vis

characteristic of the cinnamoyl system.[7]

Experimental Protocols

Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide

Acyl azides can be synthesized from the corresponding carboxylic acids or acyl chlorides.[9]

[10][11] A common and effective method is the reaction of the acyl chloride with sodium azide.

Protocol: Synthesis from (E)-3-(4-methylphenyl)prop-2-enoyl chloride

» Preparation of the Acyl Chloride: (E)-3-(4-methylphenyl)prop-2-enoic acid is refluxed with an
excess of thionyl chloride (SOCIL2) in an inert solvent like dichloromethane (DCM) until the

reaction is complete (monitored by TLC). The excess SOCIz and solvent are removed under

reduced pressure to yield the crude (E)-3-(4-methylphenyl)prop-2-enoyl chloride.

o Formation of the Acyl Azide:

o The crude acyl chloride is dissolved in a dry, aprotic solvent such as acetone or

tetrahydrofuran (THF).

o The solution is cooled to 0 °C in an ice bath.

o A solution of sodium azide (NaNs) in a minimal amount of water is added dropwise with

vigorous stirring.
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o The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room
temperature, stirring for an additional 1-2 hours.

o The reaction is monitored by TLC for the disappearance of the acyl chloride.

o Upon completion, the reaction mixture is diluted with cold water and extracted with an
organic solvent like ethyl acetate.

o The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the
solvent is removed under reduced pressure at low temperature to afford the (E)-3-(4-
methylphenyl)prop-2-enoyl azide.

Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high
temperatures and mechanical shock. All reactions should be performed in a well-ventilated
fume hood.

Starting Material Intermediate Product

(E)-3-(4-methylphenyl)prop-2-enoic acid |—S0512 reflux

(E)-3-(4-methylphenyl)prop-2-enoyl chloride M» (E)-3-(4-methylphenyl)prop-2-enoyl azide

Click to download full resolution via product page

Caption: Synthesis of (E)-3-(4-methylphenyl)prop-2-enoyl azide.

Chemical Reactivity: The Curtius Rearrangement

A key reaction of acyl azides is the Curtius rearrangement, where thermal or photochemical
decomposition leads to the formation of an isocyanate with the loss of nitrogen gas.[4][5][6][12]
This isocyanate is a valuable intermediate for synthesizing various nitrogen-containing
compounds.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b118871?utm_src=pdf-body-img
https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm
https://allen.in/jee/chemistry/curtius-rearrangement
https://pmc.ncbi.nlm.nih.gov/articles/PMC5864567/
https://www.chemistrysteps.com/curtius-rearrangement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

H20, H*

| (E)-1-(4-methylphenyl)prop-2-en-1-amine

R_NHZ

Heat (A), -N2

(E)-3-(4-methylphenyl)prop-2-enoyl azide (E)-1-(4-methylphenyl)-2-propenyl isocyanate

< Synthesized (E)-3-(4-methylphenyl)prop-2-enoyl azide >

'

In Vitro Cytotoxicity Screening
(e.g., MTT Assay on Cancer Cell Panel)

'

Determine ICso Values

'

Mechanism of Action Studies
(e.g., Apoptosis, Cell Cycle Analysis)

Lead Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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